
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-(ethylthio)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-(ethylthio)phenyl)methanone is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a pyrrolidine ring, and a ketone group. The thiadiazole ring is a heterocyclic compound that contains both sulfur and nitrogen atoms . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The ketone group is a functional group characterized by a carbon-oxygen double bond.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole and pyrrolidine rings, along with the ketone group. The thiadiazole ring would contribute to the compound’s aromaticity, while the pyrrolidine ring would add a degree of saturation .Applications De Recherche Scientifique
Synthesis and Characterization of Organotin(IV) Complexes
Organotin(IV) complexes derived from semicarbazone and thiosemicarbazones have been synthesized and characterized. These complexes show promising antimicrobial activities, indicating potential drug applications. Such studies highlight the significance of structurally complex organotin(IV) compounds in developing new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
Anticancer Evaluation of Nucleophile Reactions
Research on the synthesis of certain methanone derivatives and their reaction with nucleophiles for anticancer evaluation demonstrates the role of these compounds in developing potential anticancer agents. The study underscores the utility of specific methanone derivatives in medicinal chemistry, particularly in cancer research (Gouhar & Raafat, 2015).
Antimicrobial Activities of Thiazoles
The synthesis of thiazoles and their fused derivatives has been explored for antimicrobial activities. These compounds were tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents. Such research indicates the importance of thiazole derivatives in the search for new antimicrobial substances (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Synthesis and Optical Properties of Imidazo[1,5-a]pyridine Derivatives
A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by their spectroscopic and crystallographic techniques, highlights their remarkable Stokes' shift and quantum yields. This research demonstrates the application of these compounds in creating luminescent materials, which could be useful in various optical and material science applications (Volpi et al., 2017).
Dual Orexin Receptor Antagonist for Sleep Disorders
Research on Almorexant, a dual orexin receptor antagonist, showcases its pharmacology and kinetics, offering insights into its mechanism of action and potential therapeutic applications in treating sleep disorders. Such studies contribute to understanding how specific receptor antagonists can be used to modulate physiological processes (Malherbe et al., 2009).
Propriétés
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-2-21-13-6-4-3-5-12(13)15(19)18-8-7-11(10-18)20-14-9-16-22-17-14/h3-6,9,11H,2,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJNXRCEYRPYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

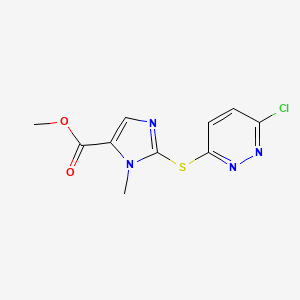
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2953807.png)
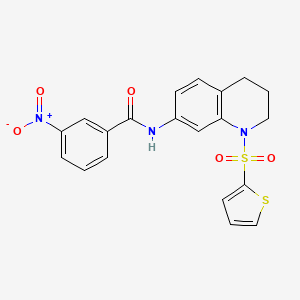
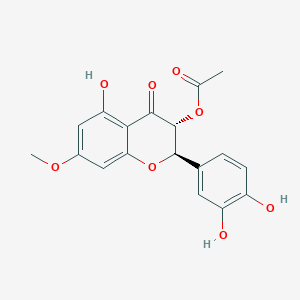
![N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/no-structure.png)
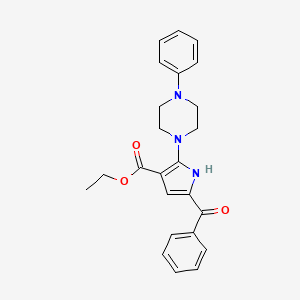
![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2953817.png)

![1-(4-Fluorophenyl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2953820.png)

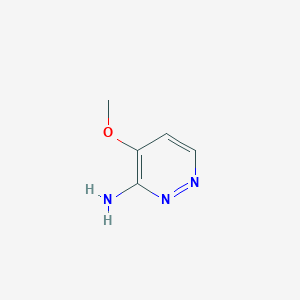
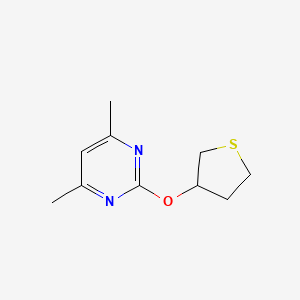
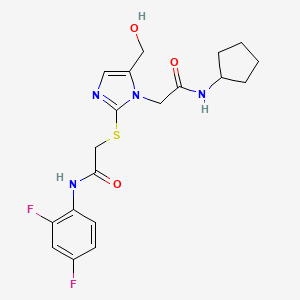
![3-(benzenesulfonyl)-N-({[2,3'-bifuran]-5-yl}methyl)propanamide](/img/structure/B2953827.png)